molecular formula C17H13N3O3S B14806935 4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate

4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B14806935
M. Wt: 339.4 g/mol
InChI Key: GBYCUGAUHRQUOS-VCHYOVAHSA-N
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Description

[4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound with the molecular formula C₁₇H₁₃N₃O₃S It is characterized by the presence of a thiazole ring, a hydrazone linkage, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate typically involves the reaction of 4-oxo-1,3-thiazole-2-carbohydrazide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-oxo-1,3-thiazole-2-carbohydrazide and its subsequent reaction with benzaldehyde derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. Its ability to inhibit microbial growth makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and hydrazone linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **[4-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] acetate
  • **[4-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] propionate

Uniqueness

Compared to similar compounds, [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate exhibits unique properties due to the presence of the benzoate group, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring robust chemical performance.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

[4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C17H13N3O3S/c21-15-11-24-17(19-15)20-18-10-12-6-8-14(9-7-12)23-16(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)/b18-10+

InChI Key

GBYCUGAUHRQUOS-VCHYOVAHSA-N

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S1

Origin of Product

United States

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